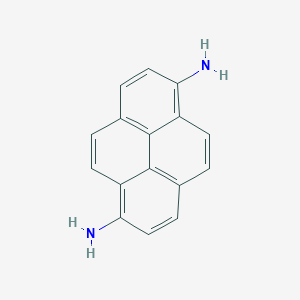

1,6-Diaminopyrene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

pyrene-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJJRQSAIMYXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164203 | |

| Record name | 1,6-Diaminopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14923-84-3 | |

| Record name | 1,6-Diaminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diaminopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014923843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diaminopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Diaminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,6-Diaminopyrene from 1,6-Dinitropyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1,6-Diaminopyrene

This compound is a crucial chemical intermediate, particularly in the fields of materials science and medicinal chemistry. As a derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH), it possesses unique photophysical properties that make it a valuable building block for fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials.[1] In the realm of drug development and toxicology, this compound serves as a key metabolite of the potent mutagen 1,6-dinitropyrene, making its synthesis essential for toxicological studies and understanding the mechanisms of carcinogenesis.[2][3][4] This guide provides an in-depth exploration of the chemical synthesis of this compound from its dinitro precursor, focusing on the underlying principles, practical methodologies, and critical considerations for achieving high purity and yield.

Core Synthesis Pathway: The Reduction of 1,6-Dinitropyrene

The conversion of 1,6-dinitropyrene to this compound is fundamentally a reduction reaction, where the two nitro groups (-NO₂) are transformed into amino groups (-NH₂). This transformation is a cornerstone of aromatic chemistry and can be accomplished through various reductive methods. The choice of reducing agent and reaction conditions is paramount, as it directly influences the reaction's efficiency, selectivity, and the profile of any potential byproducts.

The general transformation can be depicted as follows:

Figure 1: General Reaction Scheme . A simplified representation of the reduction of 1,6-dinitropyrene to this compound.

The selection of the appropriate reduction strategy is a critical decision driven by factors such as the desired scale of the reaction, available laboratory equipment, and the required purity of the final product. Common methods include catalytic hydrogenation and metal-acid reductions.

Methodology Deep Dive: A Comparative Analysis of Reduction Strategies

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and high yields.[5] This technique involves the use of gaseous hydrogen (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

Mechanism and Rationale: The reaction proceeds via the adsorption of both the 1,6-dinitropyrene and hydrogen molecules onto the surface of the palladium catalyst. The catalyst facilitates the cleavage of the H-H bond and the subsequent stepwise reduction of the nitro groups to amino groups. This method is favored for its atom economy, as the only byproduct is water.

Key Experimental Parameters:

-

Catalyst Loading: Typically, 5-10% Pd/C is used. The amount of catalyst can influence the reaction rate.

-

Hydrogen Pressure: The reaction is often carried out under a positive pressure of hydrogen, which can range from atmospheric pressure to several atmospheres, to increase the concentration of dissolved hydrogen and accelerate the reaction.

-

Solvent: A solvent that can dissolve the starting material and is inert to the reaction conditions is chosen. Common choices include ethanol, methanol, and tetrahydrofuran (THF).[6]

-

Temperature: The reaction is usually conducted at room temperature or with gentle heating to enhance the reaction rate.

Advantages:

-

High yields and purity of the product.

-

Environmentally friendly, with water as the primary byproduct.

-

The catalyst can often be recovered and reused.[7]

Challenges:

-

Requires specialized equipment for handling flammable hydrogen gas safely.

-

The catalyst can be sensitive to impurities ("catalyst poisoning"), which can deactivate it.

The use of a metal in the presence of an acid is a traditional and effective method for the reduction of nitro compounds.[5] A common and reliable system for this transformation is tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl).[8][9]

Mechanism and Rationale: In this reaction, the tin metal acts as the electron donor (reducing agent). In the acidic medium provided by HCl, the tin is oxidized (from Sn⁰ to Sn²⁺ and then to Sn⁴⁺), while the nitro groups of the 1,6-dinitropyrene are reduced.[8][10] The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[9] The acidic conditions are crucial to protonate the intermediates and prevent side reactions.[8]

Key Experimental Parameters:

-

Stoichiometry: A stoichiometric excess of tin is typically used to ensure complete reduction.

-

Acid Concentration: Concentrated hydrochloric acid is generally used to maintain a strongly acidic environment.

-

Temperature: The reaction is often initiated at room temperature and may require heating to drive it to completion.

-

Workup: A crucial step in this method is the basic workup. The initial product is the anilinium salt, which is soluble in the acidic aqueous medium. Addition of a strong base, such as sodium hydroxide (NaOH), is necessary to deprotonate the ammonium salt and precipitate the free this compound.[8]

Advantages:

-

Does not require specialized high-pressure equipment.

-

Tolerant to a wider range of functional groups compared to some catalytic hydrogenation systems.

Challenges:

-

The reaction generates a significant amount of tin salt byproducts, which can complicate the purification of the product and present waste disposal issues.[11]

-

The workup procedure can be cumbersome due to the need to filter off excess tin and handle strongly basic solutions.

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as hydrazine hydrate (N₂H₄·H₂O), is used in the presence of a catalyst.[12]

Mechanism and Rationale: The catalyst, often Pd/C or an iron-based catalyst, facilitates the transfer of hydrogen atoms from the donor molecule (e.g., hydrazine) to the nitro groups of the substrate.[13] This method avoids the hazards associated with handling gaseous hydrogen while still benefiting from the efficiency of catalytic reduction.

Key Experimental Parameters:

-

Hydrogen Donor: Hydrazine hydrate is a common and effective hydrogen donor.

-

Catalyst: Pd/C, Raney nickel, or iron catalysts can be employed.[12]

-

Solvent: Alcohols like ethanol or methanol are typically used as solvents.[12][13]

-

Temperature: The reaction is often carried out at reflux temperature to ensure a reasonable reaction rate.

Advantages:

-

Avoids the use of flammable and high-pressure hydrogen gas.[12]

-

Can exhibit high selectivity for the reduction of nitro groups in the presence of other reducible functional groups.

Challenges:

-

Hydrazine is a toxic and potentially explosive compound and must be handled with appropriate safety precautions.

-

The reaction may require careful optimization of the catalyst, hydrogen donor, and reaction conditions to achieve high yields.

Quantitative Data Summary

| Reduction Method | Typical Reagents | Typical Yield | Key Advantages | Key Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | > 90% | High purity, clean reaction | Requires H₂ gas handling |

| Metal-Acid Reduction | Sn, HCl | 70-85% | Robust, no special equipment | Stoichiometric waste, cumbersome workup |

| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | 80-95% | Avoids H₂ gas, good selectivity | Hydrazine is toxic |

Detailed Experimental Protocol: Reduction of 1,6-Dinitropyrene using Sn/HCl

This protocol provides a step-by-step guide for the synthesis of this compound using the tin and hydrochloric acid method. This method is chosen for its robustness and accessibility in a standard laboratory setting.

Materials:

-

1,6-Dinitropyrene

-

Tin (Sn) powder or granules

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Filtration apparatus (Büchner funnel)

-

pH paper or pH meter

Figure 2: Experimental Workflow . A step-by-step workflow for the synthesis of this compound via Sn/HCl reduction.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,6-dinitropyrene and a 5-10 fold molar excess of tin powder.

-

Solvent Addition: Add a suitable amount of ethanol to create a slurry that can be efficiently stirred.

-

Acid Addition: Slowly add concentrated hydrochloric acid to the stirred mixture. The addition should be done cautiously as the reaction is exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove any unreacted tin metal.

-

Basification and Precipitation: Carefully add a concentrated solution of sodium hydroxide to the filtrate until the solution is strongly basic (pH > 10). This will neutralize the excess acid and deprotonate the ammonium salt, causing the this compound to precipitate out of the solution.

-

Isolation: Collect the precipitated product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the crude product thoroughly with deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

-

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[14] The expected molecular formula is C₁₆H₁₂N₂ with a molecular weight of approximately 232.28 g/mol .[15][16]

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous analytical characterization.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak (M+) consistent with the empirical formula C₁₆H₁₂N₂.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, confirming the presence of the amino groups and the pyrene backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine groups, typically in the region of 3300-3500 cm⁻¹.

Safety and Handling Considerations

-

1,6-Dinitropyrene: This is a potent mutagen and suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and a lab coat.[2][4]

-

Concentrated Acids and Bases: Concentrated HCl and NaOH are corrosive and can cause severe burns. They should be handled with appropriate PPE.

-

Hydrazine: If using the transfer hydrogenation method, it is important to be aware that hydrazine is toxic and potentially explosive. It should be handled in a fume hood, and appropriate safety measures should be in place.

-

Hydrogen Gas: For catalytic hydrogenation, proper safety protocols for handling flammable gases must be followed.

Conclusion

The synthesis of this compound from 1,6-dinitropyrene is a well-established yet critical transformation for researchers in various scientific disciplines. The choice of reduction methodology—be it the clean and efficient catalytic hydrogenation, the robust metal-acid reduction, or the convenient transfer hydrogenation—should be guided by the specific requirements of the research, available resources, and safety considerations. By carefully following the detailed protocols and characterization procedures outlined in this guide, researchers can reliably produce high-purity this compound, enabling further advancements in materials science, toxicology, and drug development.

References

- Ashby, J., Paton, D., Wilcox, P., & Parry, J. M. (1983). Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium. Carcinogenesis, 4(6), 787–789. [Link]

- Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

- Ashby, J., Paton, D., Wilcox, P., & Parry, J. M. (1983). Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium. Carcinogenesis, 4(6), 787–789. [Link]

- Li, F., Frett, B., & Li, H. Y. (2014). Selective reduction of halogenated nitroarenes with hydrazine hydrate in the presence of Pd/C. Synlett, 25(10), 1403-1408. [Link]

- Chem LibreTexts. (2023). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). [Link]

- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Reagent Guides. [Link]

- Choudary, B. M., Sridhar, C., Sateesh, M., & Murthy, K. V. S. N. (1999). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. Journal of Chemical Research, Synopses, (1), 40–41. [Link]

- Li, F., Frett, B., & Li, H.-y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408. [Link]

- Choudary, B. M., Sridhar, C., Sateesh, M., & Murthy, K. V. S. N. (1999). Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst. Journal of Chemical Research, Synopses, (1), 40-41. [Link]

- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

- ScienceMadness Discussion Board. (2011).

- Semantic Scholar. (n.d.). This compound. [Link]

- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. [Link]

- Djurić, Z., Fifer, E. K., & Beland, F. A. (1989). Differences in reduction of 1,6-dinitropyrene and 1-nitro-6-nitrosopyrene by rat liver cytosolic enzymes and formation of oxygen-reactive metabolites by nitrosoreduction. Cancer letters, 48(1), 13–18. [Link]

- Mol-Instincts. (n.d.). This compound 14923-84-3 wiki. [Link]

- Fifer, E. K., Djurić, Z., & Beland, F. A. (1988). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Carcinogenesis, 9(11), 2073–2076. [Link]

- AMI Scientific. (n.d.). This compound TCI Analytical reagent. [Link]

- National Center for Biotechnology Information. (n.d.). This compound.

- Royal Society of Chemistry. (2010). Supplementary Information.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 14923-84-3. [Link]

- ResearchGate. (2001).

- Journal of Chemical Technology and Metallurgy. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]

- The Journal of Physical Chemistry C. (2015). 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs. [Link]

- Howard, P. C., Heflich, R. H., Evans, F. E., & Beland, F. A. (1983). DNA binding by 1-nitropyrene and 1,6-dinitropyrene in vitro and in vivo: effects of nitroreductase induction. Cancer research, 43(5), 2052–2058. [Link]

- ACS Central Science. (2018). Catalytic Hydrogenation Enabled by Ligand-Based Storage of Hydrogen. [Link]

- Applied and Environmental Microbiology. (2020).

- Google Patents. (1996).

- ResearchGate. (2018). Catalytic hydrogenation of nitroarenes into different products via different routes. [Link]

- Chemical Research in Toxicology. (2020). Role of Human Aldo-Keto Reductases and Nuclear Factor Erythroid 2-Related Factor 2 in the Metabolic Activation of 1,8-Dinitropyrene and Its Metabolite 1-Amino-8-nitropyrene via Nitroreduction in Human Lung Cells. [Link]

Sources

- 1. 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differences in reduction of 1,6-dinitropyrene and 1-nitro-6-nitrosopyrene by rat liver cytosolic enzymes and formation of oxygen-reactive metabolites by nitrosoreduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA binding by 1-nitropyrene and 1,6-dinitropyrene in vitro and in vivo: effects of nitroreductase induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]

- 8. orgosolver.com [orgosolver.com]

- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 10. Sciencemadness Discussion Board - Nitroaromatic Reduction w/Sn - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 12. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reduction of Aromatic Nitro Compounds with Hydrazine Hydrate over a CeO2–SnO2 Catalyst - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Page loading... [wap.guidechem.com]

- 16. This compound | C16H12N2 | CID 146178 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,6-Pyrenediamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Pyrenediamine, also known as 1,6-diaminopyrene, is a polycyclic aromatic amine of significant interest in various fields of scientific research and development. Its rigid, planar pyrene core functionalized with two amino groups at the 1 and 6 positions bestows upon it unique electronic, optical, and chemical properties. This guide provides a comprehensive overview of 1,6-pyrenediamine, focusing on its synthesis, physicochemical characteristics, and burgeoning applications, particularly in materials science and as a scaffold in medicinal chemistry. The CAS number for the parent 1,6-Pyrenediamine is 14923-84-3 .[1]

Physicochemical and Spectroscopic Properties

1,6-Pyrenediamine is a green to dark green crystalline solid with a molecular weight of 232.29 g/mol .[1] Its chemical structure and key properties are summarized in the table below. The presence of the amino groups on the pyrene backbone significantly influences its solubility and electronic behavior, making it a versatile building block in organic synthesis.

| Property | Value | Source |

| CAS Number | 14923-84-3 | [1] |

| Molecular Formula | C₁₆H₁₂N₂ | [1] |

| Molecular Weight | 232.29 g/mol | [1] |

| Appearance | Green to dark green powder/crystal | |

| Melting Point | 230 °C | |

| Solubility | Insoluble in water; slightly soluble in chloroform and methanol | |

| pKa | 4.82 ± 0.30 (Predicted) |

Spectroscopic Characteristics

The extended π-system of the pyrene core in 1,6-pyrenediamine gives rise to distinct spectroscopic signatures. While specific absorption and emission maxima can vary with the solvent and substitution, pyrene derivatives are known for their characteristic UV-Vis absorption and strong fluorescence. Generally, pyrene and its simple derivatives exhibit absorption bands in the UV region and blue fluorescence. The amino substituents in this compound are expected to cause a red-shift in both absorption and emission spectra compared to the parent pyrene molecule.

Synthesis of 1,6-Pyrenediamine

The most common and direct route for the synthesis of 1,6-pyrenediamine is through the reduction of 1,6-dinitropyrene.[2] This transformation is a standard reaction in organic chemistry, and various reducing agents can be employed to achieve this.

Experimental Protocol: Reduction of 1,6-Dinitropyrene

This protocol is a representative example based on established methods for the reduction of nitroarenes.

Materials:

-

1,6-Dinitropyrene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Acetic Acid (AcOH)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,6-dinitropyrene in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add an excess of the reducing agent, such as tin(II) chloride dihydrate or iron powder, to the suspension.

-

Acidification: Slowly add concentrated hydrochloric acid to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath.

-

Reflux: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC).

-

Neutralization and Extraction: After cooling to room temperature, carefully neutralize the excess acid by adding a base (e.g., NaOH or NH₄OH solution) until the solution is basic. This will precipitate the tin or iron salts. Extract the product into an organic solvent like dichloromethane.

-

Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1,6-pyrenediamine.

Characterization:

The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications of 1,6-Pyrenediamine

The unique structure of 1,6-pyrenediamine makes it a valuable component in several areas of research and technology.

Organic Electronics

1,6-Pyrenediamine serves as a key building block for the synthesis of novel organic electronic materials. Its rigid and planar structure, coupled with its electron-donating amino groups, makes it an excellent candidate for incorporation into:

-

Organic Light-Emitting Diodes (OLEDs): Pyrene-based materials are utilized as emitters in OLEDs due to their high fluorescence quantum yields.[3] The diamino functionality of 1,6-pyrenediamine allows for its polymerization or incorporation into larger conjugated systems, enabling the tuning of the emission color and efficiency of the resulting devices.

-

Organic Semiconductors: The extended π-conjugation of the pyrene core facilitates charge transport, making its derivatives suitable for use as active materials in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells.

Fluorescent Probes

The inherent fluorescence of the pyrene moiety is sensitive to the local environment. Derivatives of aminopyrenes have been developed as fluorescent probes for the detection of various analytes, including metal ions and nitroaromatic compounds. The amino groups of 1,6-pyrenediamine can be functionalized with specific recognition units to create highly selective and sensitive chemosensors.

Drug Development and Medicinal Chemistry

While the direct therapeutic application of 1,6-pyrenediamine is not established, its scaffold is of interest in drug design. Diamino-aromatic structures are present in a number of biologically active compounds. The potential applications of 1,6-pyrenediamine derivatives in this field include:

-

Anticancer Agents: Diamino-substituted aromatic compounds have been investigated for their antitumor activities.[4] The pyrene core of this compound provides a rigid framework that can be decorated with various functional groups to interact with biological targets such as DNA or specific enzymes involved in cancer progression. For instance, certain pyridine derivatives have shown promising anticancer properties.[5]

-

Scaffolds for Bioactive Molecules: The two amino groups of 1,6-pyrenediamine offer convenient handles for the synthesis of more complex molecules with potential therapeutic properties. By attaching different pharmacophores, it is possible to create a library of compounds for screening against various diseases.

Safety and Handling

1,6-Pyrenediamine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

1,6-Pyrenediamine is a fascinating molecule with a rich potential for a wide range of applications. Its straightforward synthesis from 1,6-dinitropyrene and its unique combination of a large aromatic core with reactive amino groups make it an attractive building block for materials scientists and medicinal chemists alike. As research continues to uncover the full potential of pyrene-based compounds, 1,6-pyrenediamine is poised to play an increasingly important role in the development of advanced materials and novel therapeutic agents.

References

- Ashby, J., Paton, D., Wilcox, P., & Parry, J. M. (1983). Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium. Carcinogenesis, 4(6), 787–789. [Link]

- Lee, J. H., et al. (2015). 1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl] diamantane potentiates in vitro and in vivo antitumor effects of irinotecan on human colorectal cancer cells. Oncology Letters, 10(5), 2829–2836. [Link]

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). (a) UV absorption and (b) emission spectra of 1–6 in aqueous solutions...

- ResearchGate. (n.d.). a) UV–vis absorption and b) emission spectra of these pyrene isomers,...

- ResearchGate. (n.d.). Fluorescence emission spectra of 1×10 -6 M pyrene in ethanol, acetone...

- Park, I. S., et al. (2017). Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes. Journal of Materials Chemistry C, 5(33), 8466-8472. [Link]

- MDPI. (2022). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules, 27(1), 123. [Link]

- MDPI. (2021).

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. 1,6-Bis[4-(4-amino-3-hydroxyphenoxy)phenyl] diamantane potentiates in vitro and in vivo antitumor effects of irinotecan on human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 3-Methyl-1,6-Diazaphenothiazine as an Anticancer Agent—Synthesis, Structure, and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C16H12N2 | CID 146178 - PubChem [pubchem.ncbi.nlm.nih.gov]

"photophysical properties of 1,6-Diaminopyrene"

An In-Depth Technical Guide to the Photophysical Properties of 1,6-Diaminopyrene

Abstract

This compound (DAP) is a fluorescent aromatic amine derived from the polycyclic aromatic hydrocarbon pyrene. The introduction of two amino groups at the 1 and 6 positions of the rigid pyrene core significantly modulates its electronic and photophysical characteristics, making it a molecule of considerable interest for applications ranging from materials science to chemical sensing and bioimaging. This guide provides a comprehensive overview of the synthesis, fundamental photophysical properties, and advanced photochemistry of this compound, intended for researchers, chemists, and drug development professionals. We delve into its absorption and emission characteristics, the influence of solvent environments, and its application as a fluorescent probe, supported by detailed experimental protocols and theoretical insights.

Introduction: The Significance of this compound

Pyrene is a foundational fluorophore known for its high fluorescence quantum yield, long excited-state lifetime, and characteristic vibronic structure in its emission spectrum. Chemical modification of the pyrene backbone is a powerful strategy to tune its properties for specific applications[1]. The introduction of strong electron-donating amino groups, as in this compound, induces a significant redistribution of electron density. This creates a molecule with pronounced intramolecular charge transfer (ICT) character upon photoexcitation, leading to unique photophysical behaviors not observed in the parent pyrene molecule. These properties, including high sensitivity to the local environment (solvatochromism) and the potential for metal ion coordination, position this compound as a versatile building block for functional dyes and fluorescent probes[2][3].

Synthesis and Characterization

The most common and direct route to this compound is through the chemical reduction of its precursor, 1,6-dinitropyrene. This transformation is a critical step as the purity of the final product directly impacts the reliability of photophysical measurements.

Synthetic Pathway

The reduction of the nitro groups to amines is typically achieved using a strong reducing agent. A standard laboratory method involves the use of a reducing agent like tin(II) chloride in an acidic medium or catalytic hydrogenation. The reaction proceeds as follows: 1,6-dinitropyrene is dissolved in a suitable solvent, and the reducing agent is added. The reaction mixture is then heated to drive the conversion to completion.

Sources

An In-depth Technical Guide to 1,6-Diaminopyrene: Molecular Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive analysis of 1,6-diaminopyrene, a key polycyclic aromatic hydrocarbon derivative. We delve into its core molecular structure, elucidating the interplay between the pyrene backbone and the strategically positioned amino functional groups. This guide synthesizes critical data on its physicochemical, spectroscopic, and electrochemical properties, offering field-proven insights into its behavior and stability. Furthermore, we present detailed, validated protocols for its synthesis from 1,6-dinitropyrene and its characterization using standard analytical techniques. The narrative bridges theoretical principles with practical applications, highlighting its significant role as a building block in organic electronics, chemical sensors, and advanced materials. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel functional organic materials.

Introduction: The Strategic Importance of this compound

This compound is a polycyclic aromatic amine featuring a rigid, planar pyrene core functionalized with two amino groups at the 1 and 6 positions.[1] This specific substitution pattern is not arbitrary; it is the key to its unique electronic and photophysical properties. The pyrene moiety itself is renowned for its high charge carrier mobility, strong blue-light emission, and tendency to form excimers, making it a foundational component in organic electronics.[2][3] The introduction of electron-donating amino groups at the 1 and 6 positions significantly modulates these intrinsic properties, enhancing its utility as a monomer for high-performance polymers and as an active component in various optoelectronic devices.[1]

The causality behind its scientific interest lies in this synergistic relationship: the pyrene core provides the robust, photoactive scaffold, while the amino groups offer sites for polymerization and fine-tuning of its electronic energy levels. This guide will explore this relationship in detail, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Core Properties

Molecular Architecture

The fundamental structure of this compound is depicted below. Its molecular formula is C₁₆H₁₂N₂ with a molecular weight of approximately 232.28 g/mol .[4][5] The molecule's geometry is largely planar due to the sp² hybridization of the carbon atoms in the fused aromatic rings. This planarity is crucial for facilitating π-π stacking in the solid state, a key factor for efficient charge transport in organic semiconductor applications.[3]

Caption: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Its high melting point and low volatility are characteristic of polycyclic aromatic compounds.[1] Its solubility profile dictates the choice of solvents for synthesis, purification, and processing.

| Property | Value | Source |

| Appearance | Green to dark green powder/crystal | [6] |

| Molecular Formula | C₁₆H₁₂N₂ | [4][6] |

| Molecular Weight | 232.29 g/mol | [5] |

| Melting Point | 230 °C | [7] |

| Boiling Point | 509.6 ± 30.0 °C (Predicted) | [7] |

| Solubility | Insoluble in water (1.2E-3 g/L at 25°C). Slightly soluble in chloroform (with heating) and methanol. | [6][7] |

| pKa | 4.82 ± 0.30 (Predicted) | [6] |

| Storage Temperature | Refrigerator, cool and dark place (<15°C) | [6] |

Spectroscopic and Electrochemical Profile

The extended π-conjugated system of the pyrene core gives rise to distinct spectroscopic signatures.

-

UV-Vis Absorption: In solution, this compound exhibits characteristic π-π* transition absorption bands. The parent pyrene molecule shows strong absorption peaks, and the addition of amino groups tends to cause a red-shift (bathochromic shift) in these peaks due to the electron-donating nature of the nitrogen lone pairs extending the conjugation.[8]

-

Fluorescence: Pyrene derivatives are known for their strong fluorescence.[3] A key feature is the potential for excimer (excited dimer) formation, where two pyrene moieties in close proximity form an excited-state complex. This results in a broad, structureless, and red-shifted emission band around 475-500 nm, in addition to the structured monomer emission at shorter wavelengths (typically 375-400 nm for unsubstituted pyrene).[8][9] This dual fluorescence is highly sensitive to the local environment, making pyrene-based compounds, including this compound, excellent probes for studying polymer conformations and intermolecular interactions.[8]

-

Electrochemistry: The pyrene core is electroactive, meaning it can be reversibly oxidized and reduced. The amino groups, being electron-donating, lower the oxidation potential, making it easier to remove an electron from the system. This property is fundamental to its application in organic electronics, where it can function as a p-type (hole-transporting) material.[2][8]

Synthesis and Purification

Synthetic Pathway: Reduction of 1,6-Dinitropyrene

A common and direct laboratory-scale synthesis of this compound involves the reduction of its precursor, 1,6-dinitropyrene.[10][11][12] The nitro groups are potent electron-withdrawing groups, and their reduction to amino groups completely inverts their electronic influence on the pyrene ring.

The choice of reducing agent is critical for achieving high yield and purity. Common reagents for this transformation include tin(II) chloride (SnCl₂) in an acidic medium (e.g., hydrochloric acid) or catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst). The SnCl₂/HCl method is often preferred for its effectiveness and convenience in a standard laboratory setting.

The causality of this reaction is a classic example of nitro group reduction. The metal (e.g., tin) acts as the electron source, and the acidic protons facilitate the removal of oxygen atoms as water, ultimately yielding the primary amine.

Sources

- 1. CAS 14923-84-3: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.as.uky.edu [chem.as.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound | 14923-84-3 [amp.chemicalbook.com]

- 8. Synthesis and Excimer Formation Properties of Electroactive Polyamides Incorporated with 4,5-Diphenoxypyrene Units - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

A Technical Guide to the Mutagenicity of 1,6-Diaminopyrene and its Nitroaromatic Precursors

Executive Summary

The mutagenic potential of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is a significant concern for environmental health and drug safety assessment. This technical guide provides an in-depth analysis of the mutagenicity of 1,6-diaminopyrene (1,6-DAP) and its primary precursor, 1,6-dinitropyrene (1,6-DNP), a potent environmental mutagen. We will dissect the contrasting mechanisms of their metabolic activation, detail the experimental methodologies used for their evaluation, and present a comparative analysis of their mutagenic profiles. This guide is intended for researchers and professionals in toxicology, pharmacology, and drug development, offering field-proven insights into the causality behind experimental design and data interpretation in genetic toxicology.

Introduction: The Dichotomy of a Nitro-Aromatic and its Amino Derivative

Nitrated pyrenes, such as 1,6-dinitropyrene, are recognized environmental contaminants, notably present in diesel exhaust and other combustion products.[1][2][3] These compounds are of high toxicological interest due to their potent mutagenic activity observed in various biological systems.[2][4] The central thesis of this guide revolves around a fascinating toxicological dichotomy: the extremely high, direct-acting mutagenicity of 1,6-DNP versus the significantly weaker, indirect-acting mutagenicity of its fully reduced counterpart, this compound.[4] Understanding this difference requires a deep dive into their respective metabolic activation pathways—the biochemical transformations that convert a relatively inert chemical into a reactive species capable of damaging DNA. This guide will demonstrate that while both compounds can ultimately lead to mutagenic events, their paths to genotoxicity are fundamentally different, one being a reductive activation and the other oxidative.

Core Methodology: The Ames Bacterial Reverse Mutation Assay

The cornerstone for evaluating the mutagenic potential of these compounds is the Ames test, a bacterial reverse mutation assay.[5][6] Its utility lies in its ability to detect a wide range of DNA-reactive chemicals and to incorporate a metabolic activation system that simulates mammalian metabolism.

Principle of the Assay

The Ames test employs specialized strains of Salmonella typhimurium that are auxotrophic for the amino acid histidine (His-), meaning they cannot synthesize it and will not grow on a histidine-deficient medium.[5][7] A test chemical is considered mutagenic if it causes a reverse mutation (reversion) in the histidine gene, restoring the bacterium's ability to synthesize histidine (His+) and subsequently form colonies on a histidine-deficient agar plate.[5]

The Critical Role of the S9 Metabolic Activation System

Many chemicals are not mutagenic themselves but can be converted into mutagens by metabolic enzymes. To mimic this, the assay is often conducted in the presence of a 'S9 mix', a supernatant fraction from homogenized rat liver containing microsomal enzymes (like cytochrome P450s) capable of metabolizing xenobiotics.[7][8] Comparing results with and without the S9 mix is crucial for determining whether a compound is a direct-acting mutagen or requires metabolic activation.[4]

Specialized Strains for Mechanistic Insight

For nitroaromatic compounds, specific tester strains are invaluable for elucidating the activation pathway:

-

TA98: A standard strain that detects frameshift mutagens, which is characteristic of many PAHs.[1]

-

TA98NR: A derivative of TA98 that is deficient in the classical bacterial nitroreductase enzyme. A significant drop in mutagenicity in this strain compared to TA98 points to nitroreduction as a key activation step.[1][9]

-

TA98/1,8-DNP6: A derivative of TA98 deficient in an O-acetyltransferase enzyme. A loss of activity in this strain suggests that the N-hydroxylamine intermediate requires esterification (e.g., acetylation) to form the ultimate reactive nitrenium ion.[1][2][9]

Experimental Protocol: Ames Plate Incorporation Test

The following protocol outlines the standard plate incorporation method used to assess the mutagenicity of pyrene derivatives.[6][8]

-

Preparation: Tester strains are grown overnight in nutrient broth to reach a specific cell density. The test compound is dissolved in a suitable solvent (e.g., DMSO). S9 mix is prepared and kept on ice.

-

Exposure: In a sterile tube, add the following in order:

-

0.1 mL of the bacterial tester strain culture.

-

0.1 mL of the test compound at the desired concentration (or solvent control).

-

0.5 mL of S9 mix (for activated testing) or a phosphate buffer (for non-activated testing).

-

-

Plating: To the exposure tube, add 2.0 mL of molten top agar containing a trace amount of histidine and biotin (to allow for a few initial cell divisions, which are necessary for mutations to be fixed).

-

Incubation: The mixture is quickly vortexed and poured onto a minimal glucose agar plate. The plates are incubated at 37°C for 48-72 hours.[7]

-

Scoring: The number of visible revertant colonies on each plate is counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is significantly above the background level of the solvent control.

Visualization: Ames Test Workflow

Caption: Standard workflow for the Ames plate incorporation assay.

Mutagenicity Profile of 1,6-Dinitropyrene (1,6-DNP)

1,6-DNP is consistently identified as one of the most potent mutagens ever tested in the Ames assay.[2] Its key characteristic is that it is a direct-acting mutagen , meaning it does not require an external metabolic activation system like the S9 mix to exert its effect.[4]

Mechanism: Reductive Metabolic Activation

The mutagenicity of 1,6-DNP is dependent on the endogenous nitroreductase enzymes present within the Salmonella bacteria themselves.[1][4] These enzymes catalyze the reduction of one of the nitro groups to a series of reactive intermediates. The proposed pathway involves the sequential reduction to a nitroso derivative, then to an N-hydroxylamine. This N-hydroxylamine is further activated, likely through O-esterification (e.g., O-acetylation by bacterial acetyltransferases), to form a highly unstable and electrophilic nitrenium ion.[1] This ultimate carcinogen readily reacts with DNA, primarily at the C8 position of guanine, to form DNA adducts that lead to frameshift mutations during DNA replication.[10]

Visualization: Reductive Activation of 1,6-DNP in Salmonella

Caption: Proposed reductive activation pathway for 1,6-DNP.

Quantitative Mutagenicity Data

The following table summarizes the characteristic response of 1,6-DNP in different S. typhimurium strains, illustrating the mechanism of action.

| Compound | Strain | Metabolic Activation (S9) | Relative Mutagenic Activity | Mechanistic Implication |

| 1,6-Dinitropyrene | TA98 | - | +++++ (Very High) | Potent, direct-acting frameshift mutagen.[2] |

| TA98 | + | +++ (Reduced) | S9 enzymes may detoxify the compound.[11] | |

| TA98NR | - | + (Drastically Reduced) | Activation is dependent on bacterial nitroreductase.[1][9] | |

| TA98/1,8-DNP6 | - | + (Drastically Reduced) | O-acetylation is critical for forming the ultimate mutagen.[1][2] |

Mutagenicity Profile of this compound (1,6-DAP)

In stark contrast to its dinitro precursor, 1,6-DAP is not a direct-acting mutagen.[4] When tested in the Ames assay without an external metabolic activation system, it shows no significant mutagenic activity.

Mechanism: Oxidative Metabolic Activation

1,6-DAP requires metabolic activation by mammalian enzymes, provided by the S9 mix, to become mutagenic.[12] This indicates an oxidative activation pathway, typical for aromatic amines. The cytochrome P450 enzymes within the S9 mix are believed to catalyze the N-hydroxylation of one of the amino groups to form an N-hydroxylamine intermediate. This intermediate can then, similar to the final steps of the 1,6-DNP pathway, be converted to a reactive nitrenium ion that forms DNA adducts. The mutagenic response is therefore entirely S9-dependent.

Comparative Mutagenicity Data

The mutagenicity of 1,6-DAP is not only dependent on the S9 mix but is also dramatically weaker than that of 1,6-DNP. Studies have shown that the active dose range for 1,6-DAP is approximately 10,000 times higher than that of its parent dinitro compound.[12]

| Compound | Strain | Metabolic Activation (S9) | Relative Mutagenic Activity | Mechanistic Implication |

| This compound | TA98 | - | - (Inactive) | Not a direct-acting mutagen.[4] |

| TA98 | + | ++ (Moderately Active) | Requires oxidative metabolic activation to become mutagenic.[4] |

Comparative Analysis: A Tale of Two Pathways

The cases of 1,6-DNP and 1,6-DAP perfectly illustrate how the oxidation state of functional groups on a PAH core can completely alter its toxicological profile and mechanism of action.

-

1,6-DNP is a pro-mutagen that is "pre-activated" for the reductive enzymes found in bacteria, making it a potent direct-acting mutagen in the Ames test.

-

1,6-DAP is a pro-mutagen that requires oxidative enzymes, typically found in mammalian systems (and simulated by the S9 mix), to become genotoxic.

This divergence is critical for risk assessment. The environmental presence of 1,6-DNP is of high concern due to its ability to be activated by a wide range of organisms, including gut microflora.[13] 1,6-DAP, while still a potential hazard, requires specific metabolic processing that may be subject to detoxification pathways in a whole organism.

Visualization: Divergent Activation Pathways

Caption: Contrasting activation pathways of 1,6-DNP and 1,6-DAP.

Conclusion and Implications

This guide has detailed the distinct mutagenic profiles of 1,6-dinitropyrene and its reduction product, this compound. The key takeaways are:

-

1,6-Dinitropyrene is a potent, direct-acting frameshift mutagen whose activity is mediated by bacterial nitroreductase and O-acetyltransferase enzymes.

-

This compound is a weak, indirect-acting mutagen that requires oxidative activation by mammalian enzymes (S9 mix) to exert its effect.

-

Experimental design is paramount. The use of specific bacterial strains (TA98, TA98NR, TA98/1,8-DNP6) and the inclusion/exclusion of the S9 mix are not merely procedural steps but are essential diagnostic tools for uncovering the underlying mechanisms of mutagenicity.

For professionals in drug development, this case study underscores the importance of evaluating not just a parent compound but also its major metabolites. A seemingly benign functional group transformation, such as the reduction of a nitro to an amino group, can fundamentally alter a compound's genotoxic potential and the biological systems required for its activation. This understanding is critical for accurate safety assessment and risk management.

References

- Fifer, E. K., Heflich, R. H., Djurić, Z., Howard, P. C., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene. Carcinogenesis, 7(1), 65-70. [Link]

- Ashby, J., Paton, D., Wilcox, P., & Parry, J. M. (1983). Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium. Carcinogenesis, 4(6), 787-789. [Link]

- El-Bayoumy, K., & Hecht, S. S. (1983). Identification and mutagenicity of metabolites of 1-nitropyrene formed by rat liver. Cancer Research, 43(7), 3132-3137. [Link]

- El-Bayoumy, K., & Hecht, S. S. (1983). Identification and Mutagenicity of Metabolites of 1-Nitropyrene Formed by Rat Liver. Cancer Research, 43(7), 3132-3137. [Link]

- Fifer, E. K., Howard, P. C., Heflich, R. H., & Beland, F. A. (1986). Synthesis and mutagenicity of 1-nitropyrene 4,5-oxide and 1-nitropyrene 9,10-oxide, microsomal metabolites of 1-nitropyrene. Mutagenesis, 1(6), 433-438. [Link]

- van Bekkum, Y. M., van der Putten, M. A., & de Meijere, A. (1999). 1-Nitropyrene as a marker for the mutagenicity of diesel exhaust-derived particulate matter in workplace atmospheres. Carcinogenesis, 20(4), 601-607. [Link]

- Ashby, J., Paton, D., Wilcox, P., & Parry, J. M. (1983). Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium. Carcinogenesis, 4(6), 787-789. [Link]

- Tokiwa, H., Otofuji, T., Nakagawa, R., Horikawa, K., Maeda, T., Sano, N., Izumi, K., & Otsuka, H. (1998). Identification and Mutagenicity of 1,6- and 1,8-Dinitropyrene Isomers as Major Mutagens in Organic Extracts of Soil from Osaka, Japan. Chemical Research in Toxicology, 11(3), 251-257. [Link]

- Ball, L. M., King, L. C., & Lewtas, J. (1990). Metabolic activation of 1-nitropyrene to a mammalian cell mutagen and a carcinogen. Health Effects Institute Research Report, (34), 1-30. [Link]

- Ashby, J., Paton, D., Wilcox, P., & Parry, J. M. (1983). Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium. Carcinogenesis, 4(6), 787-789. [Link]

- Ashby, J., Paton, D., Wilcox, P., & Parry, J. (1983). Synthesis of this compound from 1,6-dinitropyrene and its S9 dependent mutagenicity to S. typhimurium. Carcinogenesis. [Link]

- King, L. C., Ball, L. M., Jackson, M., Inmon, J., & Lewtas, J. (1990). Metabolic activation of nitropyrenes and diesel particulate extracts. Health Effects Institute Research Report, (34), 1-30. [Link]

- Williams, E. S., & Raushel, F. M. (2018). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Journal of Biological Chemistry, 293(10), 3536-3550. [Link]

- Tokiwa, H., Nakagawa, R., Morita, K., & Ohnishi, Y. (1981). Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 85(4), 195-205. [Link]

- Hilario, P., Yan, S., Hingerty, B. E., Broyde, S., & Basu, A. K. (2002). Mutagenicity of the 1-nitropyrene-DNA Adduct N-(deoxyguanosin-8-yl)-1-aminopyrene in Mammalian Cells. Journal of Biological Chemistry, 277(47), 45068-45074. [Link]

- Fu, P. P., Chou, M. W., Miller, D. W., White, G. L., Heflich, R. H., & Beland, F. A. (1985). Multiple metabolic pathways for the mutagenic activation of 3-nitrobenzo[a]pyrene. Carcinogenesis, 6(7), 1007-1014. [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). 1,6-Dinitropyrene. In Diesel and Gasoline Engine Exhausts and Some Nitroarenes (Vol. 46, pp. 185-201). International Agency for Research on Cancer. [Link]

- Otofuji, T., Horikawa, K., Maeda, T., Sano, N., Izumi, K., Otsuka, H., & Tokiwa, H. (1994). Stability of 1-nitropyrene and 1,6-dinitropyrene in environmental water samples and soil suspensions. Mutation Research/Genetic Toxicology, 325(4), 175-182. [Link]

- Takahashi, K., et al. (2001). Identification of 1,3,6-Trinitropyrene as a Major Mutagen in Organic Extracts of Surface Soil from Nagoya City, Japan. Biological and Pharmaceutical Bulletin, 24(2), 162-165. [Link]

- National Center for Biotechnology Information. (n.d.). 1,8-Dinitropyrene. In PubChem Compound Database.

- Aryal, S. (2022, August 10).

- Hirayama, T., Ohtaki, M., Sugiyama, Y., & Watanabe, T. (1988). Synthesis, chemical properties and mutagenicity of 1,6- and 3,6-dinitrobenzo[a]pyrenes. Mutation Research/Genetic Toxicology, 209(1-2), 47-52. [Link]

- University of California, Berkeley. (n.d.). The Ames Test.

- Uno, Y., et al. (2022). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology, 96(11), 2965-2980. [Link]

- Narsaria, A. K., et al. (2015). 1,6-Diazapyrene: A Novel, Well-Defined, Small-Size Prototype System for Nitrogen-Containing PAHs. The Journal of Physical Chemistry C, 119(12), 6464-6473. [Link]

Sources

- 1. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. academic.oup.com [academic.oup.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 8. enamine.net [enamine.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Mutagenicity of the 1-nitropyrene-DNA adduct N-(deoxyguanosin-8-yl)-1-aminopyrene in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenicity of nitro derivatives induced by exposure of aromatic compounds to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1,6-Diaminopyrene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,6-diaminopyrene (DAP), a crucial building block in the synthesis of advanced materials such as polyimides and fluorescent probes. Addressed to researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple tabulation of data. It delves into the molecular principles governing the dissolution of this complex polycyclic aromatic amine, offers a qualitative framework for solvent selection, and provides a robust, field-proven protocol for the experimental determination of solubility. By integrating theoretical insights with practical application, this guide serves as an essential resource for effectively utilizing this compound in various research and development endeavors.

Introduction: The Challenge of Solubilizing a Rigid Core

This compound (C₁₆H₁₂N₂) is a rigid, planar molecule characterized by a large polycyclic aromatic hydrocarbon (PAH) core functionalized with two primary amine groups.[1] This unique structure, which imparts desirable photophysical and thermal properties, also presents a significant challenge: limited solubility in common organic solvents. The strong intermolecular π-π stacking interactions of the pyrene core and hydrogen bonding from the amine groups lead to a stable crystal lattice that is energetically difficult to disrupt.

Understanding and overcoming this solubility barrier is paramount for the practical application of this compound. Its utility as a monomer in polymerization, a precursor in organic synthesis, or a probe in biological imaging is fundamentally dependent on achieving a homogeneous solution. This guide provides the foundational knowledge and practical methodologies to rationally select solvents and quantify the solubility of this versatile compound.

Theoretical Framework: Predicting Solubility

While comprehensive experimental data for this compound is scarce, a predictive understanding of its solubility can be built upon established theoretical models. These models provide a rational basis for solvent selection, moving beyond simple trial-and-error.

"Like Dissolves Like": A First Approximation

The adage "like dissolves like" serves as a primary, albeit simplistic, guide. The this compound molecule possesses a dual nature: a large, nonpolar aromatic core and two polar, hydrogen-bond-donating amine groups.

-

Nonpolar Aromatic Core: The extensive pyrene structure favors interactions with solvents that have similar characteristics, such as other aromatic solvents (e.g., toluene) or solvents with high dispersion forces.

-

Polar Amine Groups: The two -NH₂ groups can engage in hydrogen bonding with protic solvents (e.g., alcohols) or act as hydrogen bond acceptors with aprotic polar solvents.

This duality suggests that no single "perfect" solvent may exist. Instead, optimal solvents will likely be those that can effectively interact with both the nonpolar and polar regions of the molecule.

Hansen Solubility Parameters (HSP)

A more sophisticated approach involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

The principle is that substances with similar HSP values (i.e., a small "distance" in the three-dimensional Hansen space) are likely to be miscible.[2][4] While specific HSP values for this compound are not published, we can estimate its characteristics: a high δd due to the large aromatic system, a moderate δp , and a significant δh due to the two amine groups. A researcher can experimentally determine the HSP of this compound by testing its solubility in a range of solvents with known HSPs. This allows for the rational design of solvent blends to achieve optimal solubility.[3]

COSMO-RS: A Quantum Chemical Approach

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful computational method that predicts thermodynamic properties, including solubility, from first principles based on quantum chemical calculations.[5][6][7] This model can provide highly accurate predictions of solubility in a vast array of solvents without the need for experimental data, making it an invaluable tool for in silico solvent screening in the early stages of research.[8][9]

Qualitative Solubility Spectrum of this compound

Based on available literature, synthesis reports, and theoretical principles, a qualitative assessment of this compound's solubility in various classes of organic solvents can be compiled. It is crucial to note that for many poorly soluble compounds like this, heating can significantly improve solubility.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Field Insights |

| Polar Aprotic | NMP, DMAc, DMF, DMSO | Good to Moderate | These are the most effective solvents, especially upon heating. They are widely used for the synthesis of polyimides from aromatic diamines, indicating their ability to dissolve the monomers.[10][11] Their high polarity and ability to accept hydrogen bonds help to solvate the amine groups, while their molecular structure can interact favorably with the large aromatic system. |

| Chlorinated | Chloroform, Dichloromethane | Slight to Moderate | This compound is reported to be slightly soluble in heated chloroform.[12][13][14] These solvents can interact with the aromatic core through dispersion forces, but lack strong hydrogen bonding capabilities. Their utility may be limited to dilute solutions or specific applications. |

| Aromatic | Toluene, Xylene, Nitrobenzene | Slight | Aromatic solvents can engage in π-π interactions with the pyrene core. Recrystallization of related pyrene derivatives is sometimes performed from toluene, suggesting some degree of solubility at elevated temperatures.[15] |

| Alcohols | Methanol, Ethanol | Slight to Poor | This compound is reported as slightly soluble in methanol.[12][13][14] While alcohols can hydrogen bond with the amine groups, their polarity may not be optimal for solvating the large, nonpolar pyrene core. They are more likely to be useful as anti-solvents or in solvent mixtures. |

| Ethers | THF, Dioxane | Poor | The moderate polarity and limited hydrogen bonding ability of ethers make them generally poor solvents for this compound. |

| Alkanes | Hexane, Heptane | Insoluble | The nonpolar nature of alkanes makes them incapable of disrupting the strong intermolecular forces in the this compound crystal lattice. They are effective as anti-solvents for precipitation and purification. |

| Water | Insoluble | A calculated water solubility of 1.2 x 10⁻³ g/L indicates practical insolubility.[12] |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted isothermal shake-flask method, which is considered the gold standard for determining the thermodynamic solubility of solid compounds.

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, >98% purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or other sealable glass containers

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is critical to ensure that an equilibrium with the solid phase is maintained. A good starting point is ~20-30 mg in 5 mL of solvent.

-

Record the exact mass of the solid added.

-

Pipette a known volume of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture at a moderate speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the minimum time required to achieve a stable concentration.

-

-

Sample Collection and Preparation:

-

Remove the vial from the shaker and allow the undissolved solid to settle for at least 1-2 hours in the same temperature-controlled environment.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

-

Quantification:

-

Prepare a precise dilution of the saturated solution using the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the sensitivity of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC-UV or UV-Vis spectroscopy method. A calibration curve must be prepared using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Conclusion and Recommendations

The solubility of this compound is a complex interplay between its rigid aromatic structure and polar amine functionalities. While quantitative data remains limited in the public domain, a clear qualitative picture emerges.

-

Recommended Solvents for High Concentration: For applications requiring significant dissolution, such as polymerization, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) , N,N-dimethylacetamide (DMAc) , and N,N-dimethylformamide (DMF) are the primary candidates, likely requiring heat to achieve maximum solubility.

-

Solvents for Dilute Applications: For analytical purposes or applications where only low concentrations are needed, heated chloroform or methanol may be sufficient.

-

Purification: For purification by recrystallization, a solvent-antisolvent system is often effective. A good starting point would be to dissolve the compound in a minimal amount of hot DMF or DMAc, followed by the slow addition of an anti-solvent like methanol or water until precipitation occurs.

It is strongly recommended that researchers experimentally verify the solubility in their specific solvent system using the protocol outlined in this guide. This ensures reproducibility and provides the accurate concentration data necessary for successful and predictable experimental outcomes.

References

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.

- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.

- Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube.

- What is the best solvent for recrystallization? (2017, February 16). Quora.

- Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Royal Society of Chemistry.

- Mac Fhionnlaoich, N., Zeglinski, J., Simon, M., Wood, B., Davin, S., & Glennon, B. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

- Supplementary Information. (2010). The Royal Society of Chemistry.

- Salamone, J. C. (Ed.). (1996).

- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.

- COSMO-RS: predict solubilities & fluid thermodynamics. (n.d.). Software for Chemistry & Materials (SCM).

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

- Hansen Solubility Parameters. (n.d.). Hansen-Solubility.

- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Prof Steven Abbott.

- An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution. (n.d.). RSC Publishing.

- Predicting solubilities in polymer systems using COSMO-RS. (2015, March 26). ResearchGate.

- This compound | C16H12N2 | CID 146178. (n.d.). PubChem.

Sources

- 1. This compound | C16H12N2 | CID 146178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 5. zenodo.org [zenodo.org]

- 6. scm.com [scm.com]

- 7. researchgate.net [researchgate.net]

- 8. approcess.com [approcess.com]

- 9. An overview of the performance of the COSMO-RS approach in predicting the activity coefficients of molecular solutes in ionic liquids and derived properties at infinite dilution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. Page loading... [guidechem.com]

- 13. This compound | 14923-84-3 [amp.chemicalbook.com]

- 14. This compound | 14923-84-3 [amp.chemicalbook.com]

- 15. Reagents & Solvents [chem.rochester.edu]

The Luminescent Core: A Technical Guide to the Fluorescence Spectra of 1,6-Diaminopyrene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the fluorescence properties of 1,6-diaminopyrene, a promising but under-characterized fluorophore. While direct and extensive experimental data on the fluorescence spectra of this compound is limited in publicly accessible literature, this document synthesizes information from analogous pyrene derivatives, theoretical principles, and established spectroscopic methodologies to offer a foundational understanding and a practical framework for its study and application.

Introduction: Unveiling the Potential of a Diamino-Substituted Pyrene Core

Pyrene, a polycyclic aromatic hydrocarbon, is renowned for its strong UV absorption, high fluorescence quantum yield, and long fluorescence lifetime. These intrinsic properties make it an excellent scaffold for the development of fluorescent probes. Substitution on the pyrene core can exquisitely tune its photophysical characteristics, leading to fluorophores with tailored sensitivities to their local environment.

This compound, with amino groups at the 1 and 6 positions, is anticipated to exhibit significant intramolecular charge transfer (ICT) character upon photoexcitation. This feature is the basis for its potential as a sensitive fluorescent probe for solvent polarity, pH, and the presence of specific analytes. This guide will delve into the synthesis, theoretical underpinnings of its fluorescence, and the anticipated spectral behavior of this compound, providing researchers with the necessary knowledge to harness its luminescent properties.

Synthesis and Characterization: Building the Fluorescent Scaffold

The synthesis of this compound is most commonly achieved through the reduction of 1,6-dinitropyrene.[1][2] This two-step process starts with the nitration of pyrene, followed by the reduction of the nitro groups to amines.

Synthetic Pathway

Caption: Synthetic route to this compound from pyrene.

Experimental Protocol: Synthesis of this compound from 1,6-Dinitropyrene

This protocol is adapted from established methods for the reduction of dinitropyrenes.[1]

Materials:

-

1,6-Dinitropyrene

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-